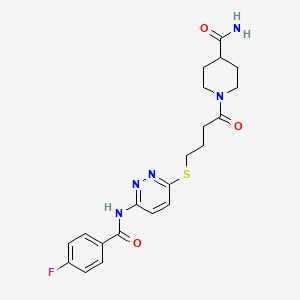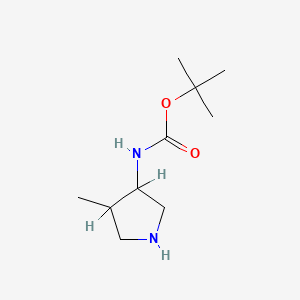![molecular formula C13H9NO2S B2895405 2-methyl-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one CAS No. 13130-45-5](/img/structure/B2895405.png)
2-methyl-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-methyl-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one” is a chemical compound with the molecular formula C13H9NO2S . It is a derivative of the thieno[2,3-d][1,3]oxazin-4-one class of compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, new pyrido[2,3-d]pyrimidin-5-one and pyrimidino[4,5-d][1,3]oxazine derivatives have been synthesized from 5-acetyl-4-aminopyrimidines . The process involves heating under reflux with MeONa in BuOH, where 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Aplicaciones Científicas De Investigación
Enzyme Inhibition
A study by Pietsch and Gütschow (2005) reported on the synthesis and kinetic analysis of tricyclic 1,3-oxazin-4-ones, including derivatives related to 2-methyl-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one, as inhibitors of cholesterol esterase (CEase) and acetylcholinesterase (AChE). These compounds were found to inhibit CEase, with one derivative exhibiting a Ki value of 630 nM, indicating potential for therapeutic applications in treating diseases related to enzyme dysfunction (Pietsch & Gütschow, 2005).
Antimicrobial Agents
El Azab and Abdel-Hafez (2015) synthesized novel thiazolidinone derivatives containing the thieno[d]pyrimidine-4-one moiety, showcasing potential as antimicrobial agents. These compounds were evaluated for their in vitro antimicrobial activity, showing promising results against various bacterial and fungal strains, indicating their relevance in the development of new antimicrobial drugs (El Azab & Abdel-Hafez, 2015).
Organic Synthesis and Functional Materials
Research by Nazlı et al. (2020) into oxazol-5-one derivatives, including structures related to this compound, highlighted their multifunctional properties. These compounds exhibited pH sensitivity, electropolymerizability, and anticancer activity, demonstrating their utility in various applications, from sensor technology to therapeutic agents (Nazlı et al., 2020).
Photochromic Materials
A study by Irie, Lifka, Kobatake, and Kato (2000) on the photochromism of derivatives similar to this compound revealed their potential in creating materials that undergo reversible color changes upon exposure to light. This property is particularly interesting for the development of optical storage devices, smart windows, and photo-responsive materials (Irie et al., 2000).
Direcciones Futuras
The future directions for research on “2-methyl-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one” could include further exploration of its synthesis, chemical reactions, mechanism of action, and biological activities. Additionally, detailed studies on its physical and chemical properties, as well as safety and hazards, would be beneficial .
Mecanismo De Acción
Mode of Action
Similar compounds, such as oximes and hydrazones, are known to react with aldehydes and ketones to form new compounds . This reaction is essentially irreversible and results in the formation of a new compound .
Biochemical Pathways
It’s worth noting that similar compounds have been shown to interfere with the action of intramembrane serine proteases known as rhomboids . These enzymes play a crucial role in various diseases, including cancer, diabetes, and Parkinson’s disease .
Result of Action
Similar compounds have been shown to exhibit antimicrobial activity , suggesting that this compound may also have potential antimicrobial effects.
Action Environment
It’s worth noting that the synthesis of similar compounds has been shown to be influenced by environmental conditions, such as temperature and the presence of acid .
Propiedades
IUPAC Name |
2-methyl-5-phenylthieno[2,3-d][1,3]oxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2S/c1-8-14-12-11(13(15)16-8)10(7-17-12)9-5-3-2-4-6-9/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYABVPVYWRLLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2895323.png)
![[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(6-propan-2-yloxypyridin-3-yl)methanone](/img/structure/B2895326.png)
![N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide](/img/structure/B2895327.png)

![(E)-ethyl 2-((E)-3-(furan-2-yl)allylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2895330.png)

![2-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-N,N-dimethylacetamide](/img/structure/B2895333.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-fluorobenzamide](/img/structure/B2895335.png)

![5-(2,6-difluorophenyl)-3-[5-phenyl-2-(1H-pyrrol-1-yl)-3-furyl]-1,2,4-oxadiazole](/img/structure/B2895339.png)


![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chloro-6-fluorobenzamide](/img/structure/B2895345.png)